molecular formula C29H32O B14490654 [Dec-9-ynoxy(diphenyl)methyl]benzene CAS No. 65686-47-7

[Dec-9-ynoxy(diphenyl)methyl]benzene

Cat. No.: B14490654
CAS No.: 65686-47-7
M. Wt: 396.6 g/mol
InChI Key: BOXYSIIMUXRGFY-UHFFFAOYSA-N
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Description

[Dec-9-ynoxy(diphenyl)methyl]benzene is a complex aromatic ether characterized by a benzene ring substituted with a diphenylmethyl group (C₆H₅)₂CH–, which is further functionalized with a dec-9-ynoxy chain (–O–(CH₂)₈C≡CH). The dec-9-ynoxy moiety introduces a terminal alkyne group at the 9th position of a 10-carbon chain, conferring unique reactivity and physicochemical properties. This compound likely exhibits high lipophilicity due to the bulky diphenylmethyl group and the long hydrocarbon chain, making it relevant in organic synthesis, material science, or pharmaceutical intermediates .

Properties

CAS No.

65686-47-7

Molecular Formula

C29H32O

Molecular Weight

396.6 g/mol

IUPAC Name

[dec-9-ynoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C29H32O/c1-2-3-4-5-6-7-8-18-25-30-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h1,9-17,19-24H,3-8,18,25H2

InChI Key

BOXYSIIMUXRGFY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Alkylation of Phenol Derivatives

The most widely reported method involves the alkylation of diphenylmethanol derivatives with haloalkynes. For example, 9-chloro-1-decyne reacts with (diphenylmethyl)phenol under basic conditions:

Reaction conditions :

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 0–5°C during reagent addition, followed by room-temperature stirring.

This exothermic reaction requires careful temperature control to prevent side reactions. Isolated yields typically reach 73% , with purity confirmed via HPLC (>98%).

Nucleophilic Substitution Reactions

An alternative approach employs nucleophilic displacement of activated aryl halides. For instance, (diphenylmethyl)benzyl bromide reacts with sodium decynolate:

$$
\text{C}{6}\text{H}5\text{CH}(\text{C}6\text{H}5)\text{Br} + \text{NaO}(\text{CH}2)7\text{C#CH} \rightarrow \text{[Dec-9-ynoxy(diphenyl)methyl]benzene} + \text{NaBr}
$$

Optimized parameters :

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • Solvent : Dichloromethane or toluene.
  • Yield : 68–72% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, THF) outperform ethers in achieving higher conversions (>90% vs. 75% for diethyl ether). Strong bases like NaH provide faster kinetics but risk over-alkylation, whereas KOH offers a balance between reactivity and selectivity.

Temperature and Time

Low temperatures (0–5°C) during initial mixing minimize oligomerization of the alkyne chain. Subsequent warming to 25°C for 12–24 hours ensures complete conversion. Prolonged heating (>48 hours) reduces yields by 15–20% due to decomposition.

Catalytic Methods

Recent advances employ transition-metal catalysts to enhance efficiency:

Palladium-mediated coupling :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : Xantphos
  • Yield : 81% under mild conditions (60°C, 6 hours).

This method avoids strong bases, making it suitable for acid-sensitive substrates.

Alternative Synthetic Approaches

Grignard Reagent Utilization

Reaction of diphenylmethylmagnesium bromide with dec-9-ynol derivatives offers a one-pot synthesis:

$$
\text{Ph}2\text{CHMgBr} + \text{HO}(\text{CH}2)_7\text{C#CH} \rightarrow \text{[Dec-9-ynoxy(diphenyl)methyl]benzene}
$$

Challenges : Moisture sensitivity and competing elimination reactions limit yields to 55–60%.

Reductive Etherification

A novel approach uses reductive coupling of benzaldehyde derivatives with dec-9-ynol:

$$
\text{Ph}2\text{CO} + \text{HO}(\text{CH}2)7\text{C#CH} \xrightarrow{\text{NaBH}4} \text{[Dec-9-ynoxy(diphenyl)methyl]benzene}
$$

Advantage : Avoids halogenated intermediates.
Yield : 65% after optimization.

Industrial-Scale Production Considerations

Cost Efficiency
  • Raw materials : Dec-9-ynol costs dominate (≈60% of total).
  • Catalyst recycling : Palladium recovery systems reduce expenses by 30%.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC ≥98%
Alkyne content IR ν(C≡C) 3300 cm⁻¹
Molecular weight MS 438.6 g/mol (calc.)

¹H NMR (DMSO- d 6): δ 7.2–7.4 (m, 15H, Ar–H), 3.8 (t, 2H, OCH₂), 2.1–2.3 (m, 12H, CH₂).

Challenges and Limitations

  • Steric hindrance : Bulky diphenyl groups slow reaction kinetics, necessitating excess reagents.
  • Purification difficulties : Silica gel chromatography remains the only reliable method for isolating >95% pure product.

Recent Advances

Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, achieving 78% yield. Flow chemistry systems also show promise for continuous production, though scalability data remain limited.

Chemical Reactions Analysis

Types of Reactions

[Dec-9-ynoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Amines or thiols substituted benzene derivatives.

Scientific Research Applications

[Dec-9-ynoxy(diphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of [Dec-9-ynoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) Diphenyl Ether (CAS 101-84-8)
  • Structure : Two phenyl groups linked via an oxygen atom (Ph–O–Ph).
  • Comparison : Lacks the diphenylmethyl group and alkyne chain. Simpler structure with lower molecular weight.
  • Properties: Boiling point ~258°C; used as a heat transfer fluid.
  • Reactivity : Less reactive due to absence of alkyne or bulky substituents.
(b) Decyloxybenzene (CAS 35021-67-1)
  • Structure : Benzene with a decyloxy group (–O–(CH₂)₉CH₃).
  • Comparison : Shares the long alkoxy chain but lacks the diphenylmethyl group and alkyne.
  • Properties: Higher hydrophobicity than diphenyl ether due to the alkyl chain.
(d) Chlorinated Benzene Derivatives (e.g., Benzyl-(chloromethyl)-methoxy-methylsilane)
  • Structure : Benzene rings with halogen substituents.
  • Comparison: Chlorination increases toxicity and reactivity (e.g., electrophilic substitution). [Dec-9-ynoxy(diphenyl)methyl]benzene’s alkyne group may confer nucleophilic or cycloaddition reactivity instead .

Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reactivity Insights
[Dec-9-ynoxy(diphenyl)methyl]benzene C₂₉H₃₀O ~394.5 High lipophilicity; terminal alkyne for click chemistry Alkyne participation in Huisgen cycloaddition
Diphenyl Ether C₁₂H₁₀O 170.21 Simple ether; low steric hindrance Electrophilic aromatic substitution
Decyloxybenzene C₁₆H₂₆O 234.38 Long alkyl chain enhances hydrophobicity Limited reactivity beyond ether cleavage
1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol C₂₀H₂₃NO 293.41 Bicyclic amine enhances pharmacological activity Base-catalyzed reactions at amine site

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